2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine - 362493-17-2

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Catalog Number: EVT-2879810
CAS Number: 362493-17-2
Molecular Formula: C24H23N3O2
Molecular Weight: 385.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Potential methods: Several methods are commonly employed for synthesizing quinazolin-4-amine derivatives, as observed in the provided papers. These include:
    • Condensation reactions between anthranilic acid derivatives and substituted amines. [, ]
    • Cyclization reactions involving N-substituted anthranilamides. []
    • Reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. []
    • Multi-step syntheses involving various intermediates like hydrazines and thioimidates. []
Molecular Structure Analysis
  • Prediction: Computational tools like density functional theory (DFT) could be employed to predict the optimized geometry, bond lengths, bond angles, and other structural features of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine. []
  • Confirmation: Experimental techniques like X-ray crystallography would provide conclusive confirmation of the predicted structure. [, , , ]
Mechanism of Action
  • Binding interactions: Understanding the nature of interaction between the molecule and its target (e.g., hydrogen bonding, hydrophobic interactions) could be achieved using techniques like molecular docking simulations and structure-activity relationship (SAR) studies. [, ]
Physical and Chemical Properties Analysis
  • Characterization: Determining properties like solubility, melting point, boiling point, and spectral data (UV-Vis, IR, NMR, Mass) would be essential for understanding the behavior and stability of the compound. [, , , , ]
  • Computational prediction: Quantum chemical calculations could provide theoretical estimates of these properties. []
Applications
  • Potential applications: Based on the biological activity of similar quinazolin-4-amines reported in the literature, 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine could be investigated for potential applications in various fields like:
    • Anticancer activity: Many quinazolin-4-amine derivatives have shown promising anticancer activity against various cell lines, often targeting specific kinases involved in tumor growth. [, , , , ]
    • Antimicrobial activity: Certain quinazolin-4-amines exhibit antimicrobial properties against various bacteria and fungi. [, ]
    • Antiparkinsonian activity: Quinazolin-4-ones incorporating dopamine moieties have been investigated for antiparkinsonian properties. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. [] It features two 3,4-dimethoxyphenyl groups, similar to the target compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine. [] The shared presence of the 3,4-dimethoxyphenyl moiety establishes a structural link between these compounds.

N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

These are a series of novel P-glycoprotein (P-gp) inhibitors with a quinazoline scaffold. [] Notably, they demonstrated high potency in reversing doxorubicin (DOX) resistance in K562/A02 cells. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

This compound is a 2,3-disubstituted benzpyrimidone containing three biodynamic moieties. [] It was synthesized with the aim of exploring the multifaceted pharmacological behavior of quinazolinone derivatives. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

This compound was part of a 1:19 co-crystal with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. [] It features a 3,4-dimethoxyphenyl substituent, a structural element shared with the target compound. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

This compound contains a thiazole ring and a 3,4-dimethoxyphenyl substituent. [] It forms inversion dimers through N—H⋯N hydrogen bonds in its crystal structure. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

This compound is a designed inhibitor of CLK1 and DYRK1A kinases, synthesized via a Dimroth rearrangement. [] Its crystal structure was determined to understand its biological mechanism of action. []

N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride

This is a novel spirocyclic amide derivative synthesized via a multi-step process that includes oxidative cleavage and amine coupling. []

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

This compound is a Schiff base ligand characterized using various spectroscopic techniques, including X-ray crystallography. []

1,3,4-Oxadiazole N-Mannich Bases

These compounds, synthesized from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, were evaluated for their antimicrobial and anti-proliferative activities. []

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

These are oxadiazole derivatives designed as anticancer and antioxidant agents. [] One specific compound in this series, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, displayed significant anticancer activity against various cancer cell lines. []

1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

These are a series of compounds related to J147, a drug for treating Alzheimer's disease. [] Their structures were compared with J147 to understand the relationship between hydrazone and 1,2,3-triazole derivatives bearing a CF3 substituent. []

1-(3-benzyl-4-oxo-3,4- -dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

These compounds were synthesized from 3-benzyl-2-hydrazino-3H-quinazolin-4-one and screened for their antimicrobial activity against various bacteria. [, ]

N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines and bis-quaternary derivatives

These compounds were designed and evaluated for their inhibitory properties against acetylcholine (ACh), 1,1-dimethylphenyl piperazinium iodide (DMPP), 5-hydroxytryptamine (5-HT), and histamine (H1) in the guinea pig isolated ileum. []

N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, N4-(4,5-diphenyl-1,3-oxathiol-2-yliden)-2-phenyl-4-aminoquinazoline, and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

These compounds were synthesized via the reaction of N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea with phenacyl bromides. [] The reaction pathways leading to these products involve kinetically and thermodynamically controlled reversible reactions. []

4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidines

This series of compounds were synthesized as potential anti-HIV, antitubercular, and antibacterial agents. [] They were prepared from methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate and 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones. []

3,5-dibromo-2-(3,4-dichlorobenzoylamino)-N-substituted benzamides and 6,8-dibromo-2-(3,4-dichlorophenyl)-3-(2-(3,4-dichlorobenzoylamino)-3,5-dibromobenzamido)quinazolin-4-one

These compounds were synthesized from a benzoxazine derivative (derived from 3,4-dichlorobenzoyl chloride and 3,5-dibromo anthranilic acid) by reacting it with various primary and secondary amines, including hydrazine hydrate. [, ]

Platinum(II) complexes containing a chelating safrole-derivative and amine

Two specific platinum complexes, [Pt((MeO)2Ph)(o-toluidine)Cl] and [Pt((MeO)2Ph)(piperidine)Cl], were synthesized and their structures determined using X-ray diffraction. []

25D-NBOMe, 25E-NBOMe, and 25G-NBOMe

These are three N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, known for their hallucinogenic properties. []

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

These were synthesized as PI3Kδ inhibitors by replacing the carbonyl group in the quinazolinone core with a sulfonyl group. [] Compounds with a 5-indolyl or 3,4-dimethoxyphenyl substituent at the affinity pocket showed potent activity, highlighting the importance of these structural features for PI3Kδ inhibition. []

Dopamine Agonists and Antagonists

This research investigated the role of dopamine D3 receptors in yawning behavior in rats using various dopamine agonists and antagonists. [] The results suggested that dopamine agonist-induced yawning is a D3 agonist-mediated behavior, inhibited by competing D2 agonist activity. []

Scandium Aminopyridinates

These are organometallic complexes used as catalysts for isoprene polymerization. [] Variations in temperature and alkylaluminum compounds influence the microstructure of the resulting polymers. []

κ-Opioid Receptor Antagonists

This study investigated the durations of action of various κ-opioid receptor antagonists and their correlation with c-Jun N-terminal kinase (JNK) 1 activation. [] The results demonstrated a positive correlation between long durations of action and JNK1 activation, suggesting a noncompetitive mechanism of action. []

N-Mannich Bases of Phenyl Hydroxyl Ketones

These compounds were synthesized using both classical and variant approaches and evaluated for their urease inhibition and antioxidant activities. [] The results indicated significant activity for several compounds, highlighting their potential as therapeutic agents. []

4-N-[2-(dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids

These compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. [] Several compounds showed potent cytotoxicity, highlighting their potential as anticancer agents. []

Metabolites of Ecabapide

This research investigated the metabolism of ecabapide (3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide) in rats. [] The major metabolic pathways included N-dealkylation, acetylation, N-demethylation, aromatic hydroxylation, and glucuronidation. []

Selective Antagonists of the H4 Histamine Receptor

These compounds were identified and investigated for their potential in treating vestibular disorders. [] The research focuses on their selectivity for the H4 receptor over the H3 receptor, highlighting their potential as targeted therapeutics for specific histamine receptor subtypes. []

7,9,10-trimethoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine and Related Compounds

This compound and its analogs were synthesized through a photochemical reaction involving the ultraviolet irradiation of pyrrolo[2,1-aliso-quinolinium iodide salts in methanol or water. []

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline (papaverine) and 1-(3,4-dimethoxyphenyl) 6,7-dimethoxyisoquinoline (quinopavine)

These compounds were specifically labeled with 14C to study their metabolism and pharmacological activity. [] This labeling technique is crucial for understanding the distribution, metabolism, and elimination of drugs in living organisms. []

[1Z)-1-(3,4-Dihydroxybenzylidene)-3,4-dihydro[1,4]oxazino[3,4-b]quinazolon-6(1H)-on, N-(3-bromophenyl)-6,7-dimethoxy quinazolin-4-amine, 2-Benzyl-1-(4-hydroxyphenyl)-3-methyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one, and 2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-N-(3-nitrophenyl)-2-oxoacetamide

These compounds are protein tyrosine kinase (PTK) inhibitors that demonstrated potential antineoplastic and chemopreventive effects by reducing the expression of Ha-ras and p53 genes induced by 7,12-dimethylbenz[a]anthracene (DMBA). []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline and N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine

These compounds are potential precursors for slow and sustained nitric oxide (NO) release agents. [] Their structures were analyzed to understand their NO-release capabilities, highlighting the importance of structural features in designing NO donors. []

Substituted 1,4-benzoxazines

These compounds were prepared and investigated for their potential to modulate intracellular calcium levels. [] They share a structural feature with the target compound, namely the 3,4-dimethoxyphenyl moiety, which was found to be important for their activity. []

3-Substituted phenyl 2-(3,4-dihydroxyphenyl ethylamino)-6-substituted quinazolin-4-(3H)ones

These compounds were synthesized by incorporating dopamine (3,4-dihydroxyphenethylamine) into the quinazolinone scaffold to investigate their antiparkinsonian activity. []

3-amino-N-methylbenzamide

This compound is a major metabolite of ecabapide in rats. [] It is formed by N-dealkylation of the secondary amine at the 3-position of the benzamide moiety of ecabapide, followed by acetylation. []

Properties

CAS Number

362493-17-2

Product Name

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Molecular Formula

C24H23N3O2

Molecular Weight

385.467

InChI

InChI=1S/C24H23N3O2/c1-15-9-11-18(13-16(15)2)25-24-19-7-5-6-8-20(19)26-23(27-24)17-10-12-21(28-3)22(14-17)29-4/h5-14H,1-4H3,(H,25,26,27)

InChI Key

UHZOLSITPAQWMG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.